molecular formula C17H15ClN2O2 B6559689 4-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921913-53-3

4-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6559689
CAS RN: 921913-53-3
M. Wt: 314.8 g/mol
InChI Key: SESYEBSAOZLAEA-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as 4-chloro-N-(1-methyl-6-quinolin-2-yl)benzamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of quinoline and contains a chloro group at the 4th position of the benzamide ring. It is a colorless crystalline solid with a melting point of around 216°C. Its structure is composed of an aromatic ring system with a chlorine atom at the 4th position and a methyl group at the 6th position of the quinoline ring. This compound is used in various scientific research applications, including synthesis methods, biochemical and physiological effects, and various lab experiments.

Scientific Research Applications

4-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a variety of applications in scientific research. This compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been studied for its potential to inhibit the activity of other enzymes involved in the metabolism of drugs, such as aldose reductase. In addition, this compound has been studied for its potential to modulate the activity of various receptors, including serotonin and dopamine receptors.

Advantages and Limitations for Lab Experiments

4-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful compound for laboratory experiments due to its availability, ease of synthesis, and its ability to inhibit the activity of various enzymes involved in the metabolism of drugs. This compound is also relatively stable, making it suitable for long-term storage. However, this compound is not suitable for use in humans due to its potential toxicity.

Future Directions

The potential applications of 4-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are still being explored. Future research could focus on understanding the mechanism of action of this compound, as well as its potential effects on various biochemical and physiological processes. In addition, further research could focus on developing more effective synthesis methods and exploring the potential applications of this compound in drug development. Finally, further research could focus on the potential toxicity of this compound and the development of safe and effective ways to use it in laboratory experiments.

Synthesis Methods

4-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized using a variety of methods. One method involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with ethyl chloroformate in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out at room temperature and yields the desired product in high yields. Another method involves the reaction of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with ethyl chloroformate in the presence of a base catalyst such as potassium carbonate. This reaction is carried out at a slightly elevated temperature and yields the desired product in high yields.

properties

IUPAC Name

4-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-20-15-8-7-14(10-12(15)4-9-16(20)21)19-17(22)11-2-5-13(18)6-3-11/h2-3,5-8,10H,4,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESYEBSAOZLAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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